2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and optical activity .Scientific Research Applications
Synthesis and Structural Characterization
Benzoxazine compounds, including derivatives related to 2-methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one, have been the subject of synthesis and structural characterization studies. The preparation of such compounds often involves reactions with amines, showcasing their potential tautomerism and reactivity towards different nucleophiles. For example, reactions of benzoxazine derivatives with morpholine and other amines have been explored to ascertain their structural and spectral properties, utilizing techniques like UV, IR, and NMR spectroscopy (Mazharuddin & Thyagarajan, 1969).
Biological Activities
Several studies have investigated the biological activities of benzoxazine derivatives, focusing on their antimicrobial, anticancer, and antiplatelet properties. For instance, novel benzoxazine derivatives have been synthesized and assessed for their antimicrobial activities, showing promising results against various microorganisms (Bektaş et al., 2007). Additionally, benzoxazine compounds have been evaluated for their anticancer potential, specifically targeting DNA-PK and PI3K pathways, highlighting their selectivity and potency in inhibiting cancer cell growth (Morrison et al., 2014).
Antiplatelet and Antioxidant Effects
The antiplatelet and antioxidant activities of morpholine derivatives, including those related to this compound, have been subjects of interest. Studies have shown that certain morpholine benzoxazine derivatives possess significant antiplatelet activity, potentially useful for preventing thrombotic diseases (Pritchard et al., 2008). Furthermore, some derivatives have demonstrated antioxidant properties, offering protection against lipid peroxidation and exhibiting hypocholesterolemic effects, which could be beneficial in cardiovascular disease management (Chrysselis et al., 2000).
Corrosion Inhibition
Benzoxazine derivatives, including this compound, have also been studied for their corrosion inhibition properties. These compounds have shown efficacy in protecting metals from corrosion in acidic environments, with their efficiency being attributed to the presence of nitrogen atoms and molecular weight (Kadhim et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(morpholine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(13(18)16-6-8-19-9-7-16)12(17)15-10-4-2-3-5-11(10)20-14/h2-5H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOKGFLONBSVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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